molecular formula C15H13ClF2N4O3S2 B10862051 N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide

Cat. No.: B10862051
M. Wt: 434.9 g/mol
InChI Key: DAMJZODYLBMFHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TYA-018 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of TYA-018 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. The compound is typically produced in batch reactors, with careful monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

TYA-018 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of TYA-018, each with potentially different biological activities and properties .

Scientific Research Applications

TYA-018 has a wide range of scientific research applications:

Mechanism of Action

TYA-018 exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the restoration of gene expression related to hypertrophy, fibrosis, and mitochondrial energy production in heart tissues. Additionally, TYA-018 inhibits the activation of human cardiac fibroblasts and enhances mitochondrial respiratory capacity in cardiomyocytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TYA-018 is unique due to its high selectivity for HDAC6 and its ability to restore gene expression related to heart function. It has shown greater impact on markers of oxidative stress, inflammation, and metabolism compared to other inhibitors, making it a promising candidate for treating HFpEF .

Properties

Molecular Formula

C15H13ClF2N4O3S2

Molecular Weight

434.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide

InChI

InChI=1S/C15H13ClF2N4O3S2/c1-2-27(23,24)22(10-5-3-4-9(16)6-10)8-12-19-7-11(26-12)14-20-21-15(25-14)13(17)18/h3-7,13H,2,8H2,1H3

InChI Key

DAMJZODYLBMFHQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC1=NC=C(S1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl

Origin of Product

United States

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